2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate
Description
2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenyl group attached to an ethylazaniumyl moiety, which is further connected to an acetate group.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylazaniumyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRBNCCJYKSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC1=CC=C(C=C1)Br)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate typically involves the reaction of 4-bromobenzyl chloride with ethylamine, followed by the addition of acetic acid. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate involves its interaction with specific molecular targets, leading to various biological effects. The bromophenyl group is known to interact with cellular proteins, potentially inhibiting their function. The ethylazaniumyl moiety may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylacetanilide: Similar in structure but lacks the ethylazaniumyl group.
4-Bromo-3-methylacetophenone: Contains a bromophenyl group but differs in the functional groups attached.
2-Bromo-4-(trifluoromethyl)acetophenone: Similar bromophenyl group with different substituents.
Uniqueness
2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate is unique due to the presence of both the bromophenyl and ethylazaniumyl groups, which confer distinct chemical and biological properties.
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